

A Comparative Guide to the Kinetic Resolution of Sulfoximines: Organocatalysis vs. Palladium Catalysis

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Compound of Interest

Compound Name: *S,S*-dimethyl-*N*-phenylsulfoximide

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In the field of asymmetric synthesis, the kinetic resolution of sulfoximines has emerged as a critical method for accessing enantioenriched sulfur-chiral compounds, which are valuable in medicinal chemistry and materials science. This guide provides a comparative overview of two prominent catalytic approaches for the kinetic resolution of sulfoximines: organocatalysis, specifically using *N*-Heterocyclic Carbenes (NHCs), and palladium-catalyzed C-H activation. We present a summary of their performance based on published experimental data, detailed experimental protocols for representative reactions, and a visual representation of the general kinetic resolution workflow.

Performance Comparison

The efficacy of a kinetic resolution is primarily assessed by the yield of the product and the enantiomeric excess (ee) of both the recovered starting material and the product. A key metric derived from these values is the selectivity factor (*s*), which quantifies the ratio of the reaction rates for the two enantiomers. A higher *s* factor indicates a more efficient resolution.

The following tables summarize the performance of organocatalytic and palladium-catalyzed kinetic resolutions on representative sulfoximine substrates.

Organocatalytic Kinetic Resolution of Sulfoximines

N-Heterocyclic Carbene (NHC) catalysts have been effectively employed in the kinetic resolution of a broad range of sulfoximines through enantioselective amidation with enals.[1] The data below is from the work of Bolm and coworkers, showcasing the resolution of various aryl sulfoximines.

Substrate (Racemic Sulfoximine)	Catalyst	Yield of Amide (%)	ee of Amide (%)	Yield of Recovered Sulfoximine (%)	ee of Recovered Sulfoximine (%)	Selectivity Factor (s)
S-Methyl-S-phenylsulfoximine	6c	53	81	43	91	30
S-Methyl-S-(4-methoxyphenyl)sulfoximine	6c	54	88	43	98	58
S-Methyl-S-(4-chlorophenyl)sulfoximine	6c	41	93	55	65	31
S-Methyl-S-(2-naphthyl)sulfoximine	6c	49	91	48	90	45
S-Methyl-S-phenylsulfoximine	5b	56	-75	42	-95	25

Data sourced from Dong, S. et al., J. Am. Chem. Soc. 2016, 138 (7), pp 2166–2169.[1]

Catalysts 6c and 5b are enantiomeric NHC precursors, leading to the formation of opposite enantiomers of the products.

Palladium-Catalyzed Kinetic Resolution of Sulfoximines

Palladium catalysis has been utilized for the kinetic resolution of sulfoximines via C-H alkenylation or arylation, a method that simultaneously resolves the enantiomers and introduces further molecular complexity.[2] The data below, from the work of Sahoo and coworkers, illustrates this approach on N-protected sulfoximines bearing a directing group.

Substrate (Racemic Sulfoximi ne)	Coupling Partner	Yield of Product (%)	ee of Product (%)	Yield of Recover ed Sulfoximi ne (%)	ee of Recover ed Sulfoximi ne (%)	Selectivit y Factor (s)
N-Boc-S- (3- methoxyph enyl)-S-(3- methylpyrid in-2- yl)sulfoximi ne	Methyl Acrylate	36	96	46	88	95
N-Boc-S- (naphthale n-1-yl)-S- (3- methylpyrid in-2- yl)sulfoximi ne	Methyl Acrylate	39	96	41	89	117
N-Boc-S- (3- methoxyph enyl)-S-(3- methylpyrid in-2- yl)sulfoximi ne	Methyl Vinyl Sulfone	34	98	42	89	>200
N-Boc-S- (naphthale n-2-yl)-S- (3- methylpyrid in-2-	4- (Trifluorom ethyl)phen ylboronic acid	45	94	45	89	110

yl)sulfoximi ne	pinacol ester					
N-Boc-S- (3- ethoxyphe nyl)-S-(3- methylpyrid in-2- yl)sulfoximi ne	4- (Trifluorom ethyl)phen ylboronic acid pinacol ester	46	>99	48	95	>200

Data sourced from Mukherjee, K. et al., Chem. Sci., 2021, 12, 14863-14870.[2]

Experimental Protocols

The following are representative experimental protocols for the two kinetic resolution methods.

General Procedure for NHC-Catalyzed Kinetic Resolution of Sulfoximines

To a solution of the triazolium salt (NHC precursor, 0.01 mmol, 5 mol %) in THF (1.0 mL) was added DBU (3.0 μ L, 0.02 mmol, 10 mol %) at -60 °C. After stirring for 10 minutes, the racemic sulfoximine (0.20 mmol), 2-nitrocinnamaldehyde (0.12 mmol), MnO₂ (87 mg, 1.0 mmol), and 4 Å molecular sieves (30 mg) were added. The reaction mixture was stirred at -60 °C for 96 hours. The crude product was then purified by column chromatography on silica gel to afford the corresponding amide and the unreacted sulfoximine. The enantiomeric excess of each was determined by chiral HPLC analysis.[1]

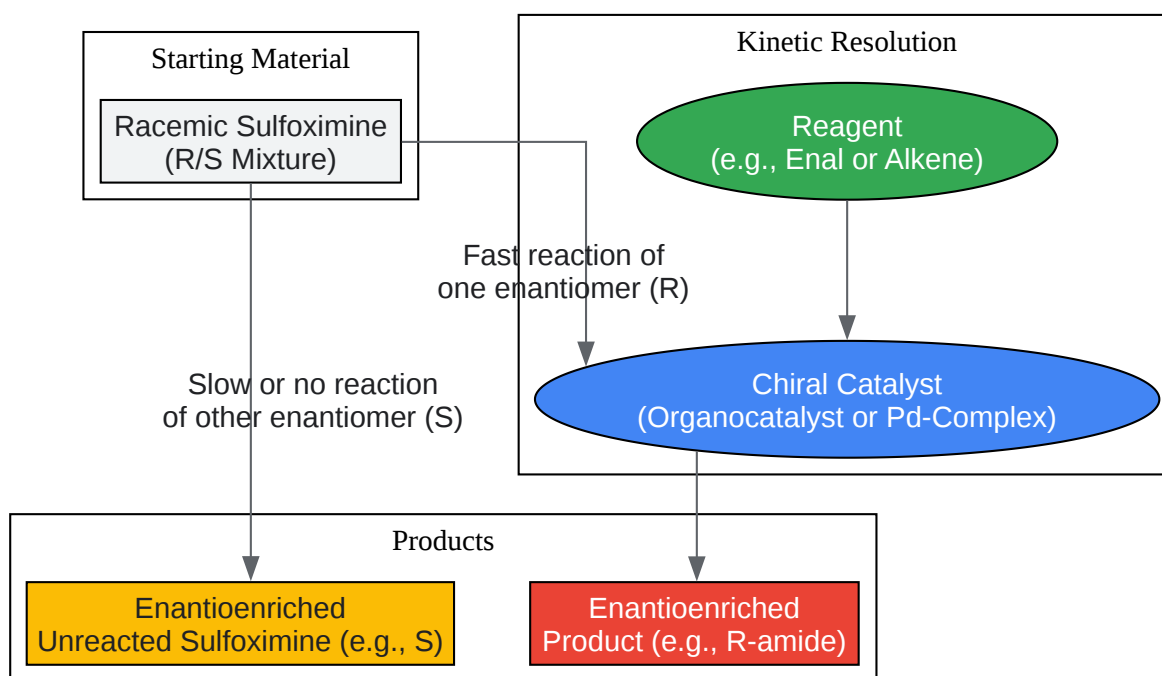
General Procedure for Palladium-Catalyzed C-H Alkenylative Kinetic Resolution of Sulfoximines

A screw-capped vial was charged with the racemic sulfoximine (0.25 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol %), the chiral ligand L8 (30 mol %), Ag₂CO₃ (138 mg, 0.5 mmol), and 2-Cl-BQ (0.125 mmol). The vial was evacuated and backfilled with nitrogen. Then, 1,2-dichloroethane (2.5 mL) and the olefin (0.5 mmol) were added. The reaction mixture was stirred at 75 °C for 3 days. After cooling to room temperature, the mixture was filtered through a pad of

Celite and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to give the alkenylated product and the recovered starting material. The enantiomeric excess was determined by chiral HPLC analysis.[2]

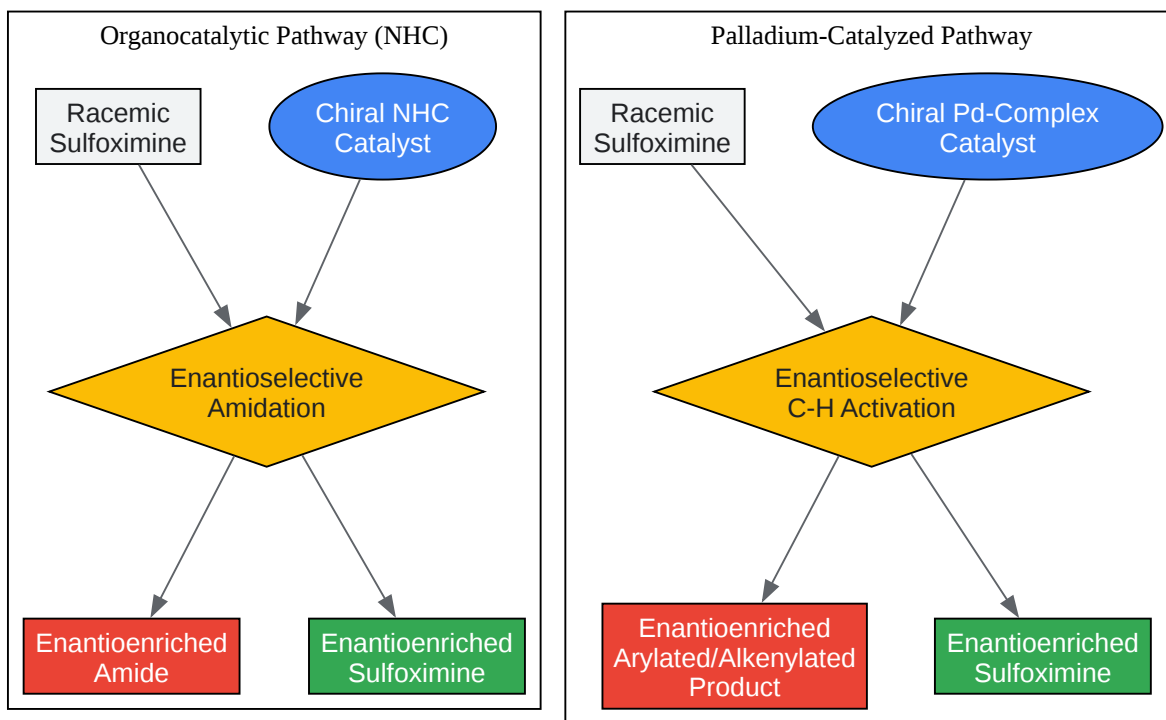
Visualizing the Kinetic Resolution Process

The following diagrams illustrate the general workflow of a kinetic resolution and a simplified mechanistic representation of the two catalytic approaches.



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Caption: General workflow of a kinetic resolution of sulfoximines.



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Caption: Simplified comparison of the two catalytic pathways.

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